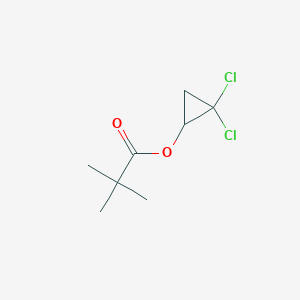
2,2-Dichlorocyclopropyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorocyclopropyl pivalate is an organic compound with the molecular formula C8H12Cl2O2. It is a derivative of pivalic acid and contains a dichlorocyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorocyclopropyl pivalate typically involves the reaction of pivalic acid with 2,2-dichlorocyclopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichlorocyclopropyl pivalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropyl derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
2,2-Dichlorocyclopropyl pivalate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dichlorocyclopropyl pivalate involves its hydrolysis to release pivalic acid and the corresponding dichlorocyclopropyl alcohol. The hydrolysis is catalyzed by enzymes found in the blood and various organs, including the liver and intestines . The released pivalic acid can then undergo further metabolic processes, while the dichlorocyclopropyl alcohol can interact with molecular targets and pathways in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,2-Dichlorocyclopropyl pivalate include:
- 2,2-Dichlorocyclopropyl acetate
- 2,2-Dichlorocyclopropyl butyrate
- 2,2-Dichlorocyclopropyl valerate
Uniqueness
What sets this compound apart from these similar compounds is its specific ester linkage to pivalic acid, which imparts unique chemical and physical properties.
Propriétés
Formule moléculaire |
C8H12Cl2O2 |
|---|---|
Poids moléculaire |
211.08 g/mol |
Nom IUPAC |
(2,2-dichlorocyclopropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-7(2,3)6(11)12-5-4-8(5,9)10/h5H,4H2,1-3H3 |
Clé InChI |
BZMNBKWURGNGRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1CC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


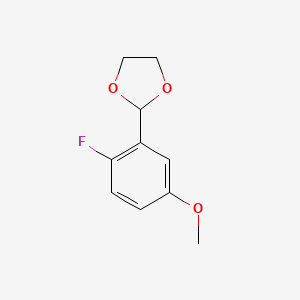
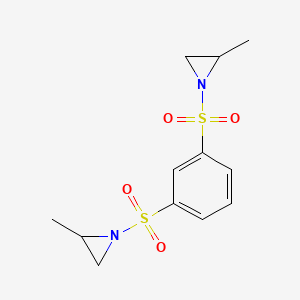

![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
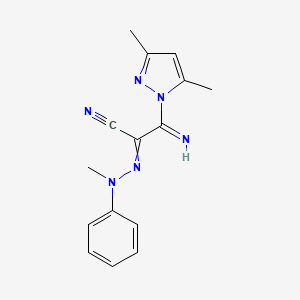
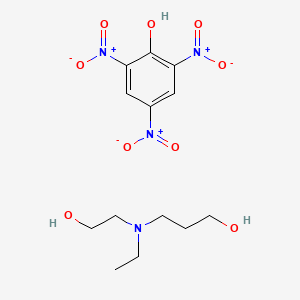
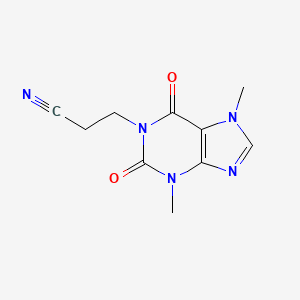
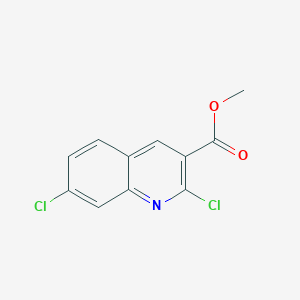
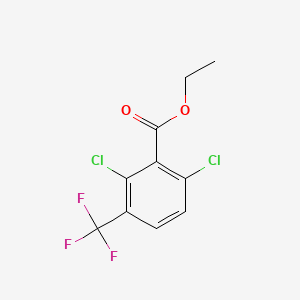

![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)
